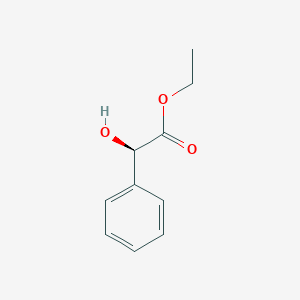

Ethyl (R)-(-)-mandelate

Descripción general

Descripción

Ethyl (R)-(-)-mandelate is a chemical compound that has been the subject of various studies, particularly focusing on its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

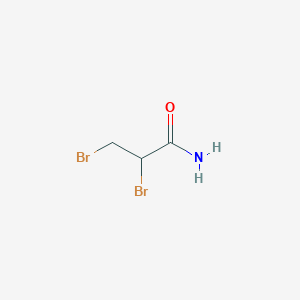

A novel method for synthesizing D/L-ethyl mandelate has been introduced, utilizing mandelonitrile, absolute alcohol, and concentrated sulfuric acid through alcoholysis. The product's quality and yield are influenced by factors such as reaction temperature and the ratio of mandelonitrile to absolute alcohol (Yin, 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl chloride, has been determined using electron-diffraction data and spectroscopic moments of inertia, providing insights into the structural aspects of ethyl compounds (Hirota, Iijima, & Kimura, 1978).

Chemical Reactions and Properties

Ethyl mandelate's reaction with chromic acid highlights its chemical behavior. This oxidation reaction is first order with respect to the oxidant, ester, and hydrogen ions, leading to Ph·CO·CO2Et as the main product (Jha & Bakore, 1971).

Physical Properties Analysis

Studies on ethylene, a related compound, reveal insights into physical properties such as polymerization reactions and molecular weight distributions, which can be relevant to understanding ethyl (R)-(-)-mandelate's physical properties (Gates et al., 2000).

Chemical Properties Analysis

The chemical properties of ethyl compounds, including reactivity and interaction with other chemicals, can be inferred from studies on similar compounds. For instance, the polymerization of ethylene catalyzed by Ni(II) complexes provides insights into the chemical behavior of ethyl compounds under catalytic conditions (Saini, Stokes, & Sigman, 2013).

Aplicaciones Científicas De Investigación

Summary of the Application

Ethyl ®-(−)-2-hydroxy-4-phenylbutyrate (®-8) is a versatile intermediate for the production of angiotensin-converting enzyme (ACE) inhibitors . Alcohol dehydrogenases (ADHs) catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions. ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .

Methods of Application or Experimental Procedures

The application of ADHs in the asymmetric synthesis of chiral alcohols is based on their high stereoselectivity under mild conditions . More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .

Results or Outcomes

The widespread application of ADHs to the large-scale production of target products is still restricted due to their commercial availability and the low aqueous solubility of the substrates .

2. Asymmetric Synthesis of Ethyl ®-3-hydroxybutyrate

Summary of the Application

Ethyl ®-3-hydroxybutyrate (®-EHB) is a versatile chiral intermediate of great interest in pharmaceutical synthesis . It is used in the production of many drugs, such as β-lactamase inhibitors and anti-glaucoma drugs .

Methods of Application or Experimental Procedures

The study focuses on evaluating the performances of choline chloride (ChCl)-based and tetramethylammonium (TMA)-based neoteric ILs in the efficient synthesis of ®-EHB via the bioreduction of ethyl acetoacetate (EAA) at high substrate loading by recombinant Escherichia coli cells .

Results or Outcomes

In the developed ChCl/GSH- or [TMA][Cys]-buffer systems, the space-time yields of ®-EHB achieved 754.9 g/L/d and 726.3 g/L/d, respectively, which are much higher than neat aqueous buffer system (537.2 g/L/d space-time yield) .

3. Efficient Asymmetric Synthesis of Ethyl ®-3-hydroxybutyrate

Summary of the Application

Ethyl ®-3-hydroxybutyrate (®-EHB) is a versatile chiral intermediate of great interest in pharmaceutical synthesis . It is used in the production of many drugs, such as β-lactamase inhibitors and anti-glaucoma drugs .

Methods of Application or Experimental Procedures

The study focuses on evaluating the performances of choline chloride (ChCl)-based and tetramethylammonium (TMA)-based neoteric ILs in the efficient synthesis of ®-EHB via the bioreduction of ethyl acetoacetate (EAA) at high substrate loading by recombinant Escherichia coli cells .

Results or Outcomes

In the developed ChCl/GSH- or [TMA][Cys]-buffer systems, the space-time yields of ®-EHB achieved 754.9 g/L/d and 726.3 g/L/d, respectively, which are much higher than neat aqueous buffer system (537.2 g/L/d space-time yield) .

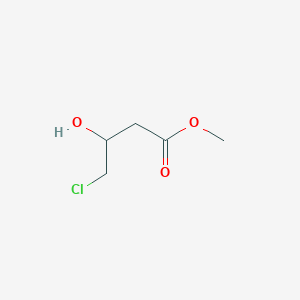

4. Efficient Biosynthesis of Ethyl ®-4-chloro-3-hydroxybutyrate

Summary of the Application

Ethyl ®-4-chloro-3-hydroxybutyrate (®-CHBE) is a versatile chiral precursor for many pharmaceuticals . It is used in the production of many drugs, such as β-lactamase inhibitors and anti-glaucoma drugs .

Methods of Application or Experimental Procedures

The study focuses on the use of a stereoselective carbonyl reductase from Burkholderia gladioli for the efficient biosynthesis of ®-CHBE .

Results or Outcomes

The study demonstrates the promising potential of Bg ADH3 in practical synthesis of ®-CHBE as a valuable chiral synthon .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (2R)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXHIDRUJXPDOD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147492 | |

| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (R)-(-)-mandelate | |

CAS RN |

10606-72-1 | |

| Record name | (-)-Ethyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10606-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.